H-Ser-His-OH acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

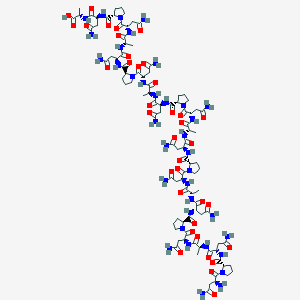

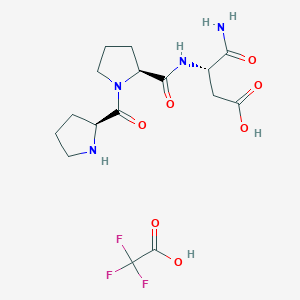

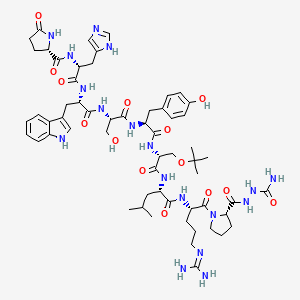

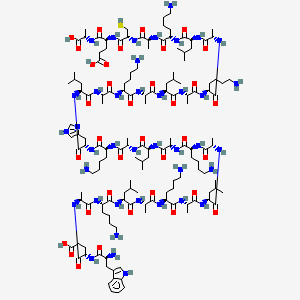

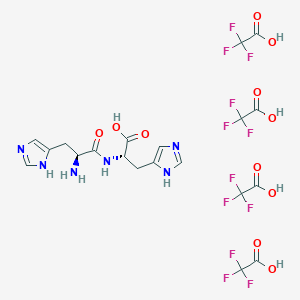

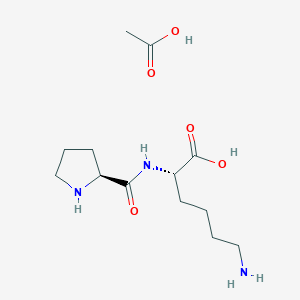

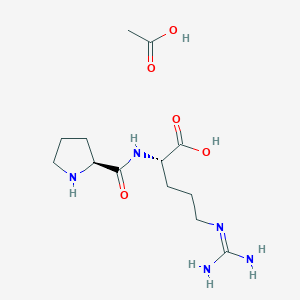

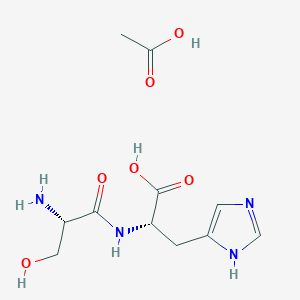

H-Ser-His-OH acetate, also known as serylhistidine, is a dipeptide that has been found to cleave DNA and proteins at pH 5-6 . It is an endogenous metabolite with hydrolysis cleavage activity . The chemical formula is C₉H₁₄N₄O₄ and its molecular weight is 242.24 .

Synthesis Analysis

The synthesis of this compound involves several steps. The process can be facilitated by chemical vapor deposition and TiO2 nanoparticles as a catalyst . The assessment of the formation of peptides is based on spectroscopic data such as in situ FT-IR and mass spectrometry .Molecular Structure Analysis

The molecular formula of this compound is C11H18N4O6, and its molecular weight is 302.28 .Chemical Reactions Analysis

This compound is a dipeptide that has been found to cleave DNA and proteins at pH 5-6 . This suggests that it can participate in a variety of chemical reactions, particularly those involving the cleavage of peptide bonds .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 242.24 and a chemical formula of C₉H₁₄N₄O₄ . It is stored at temperatures below -15°C .科学的研究の応用

H-Ser-His-OH acetate has a wide range of scientific research applications. It is often used as a substrate for enzymes, such as proteases and glycosidases. It can also be used to study the structure and function of proteins and other biomolecules. Additionally, this compound can be used in studies of signal transduction pathways and to study the effects of drugs on biochemical pathways.

作用機序

Target of Action

H-Ser-His-OH acetate is an endogenous metabolite with hydrolysis cleavage activity . It is a short peptide that is part of the family of serine proteases . Serine proteases are enzymes that degrade a wide range of proteins and play vital roles in various biological processes .

Mode of Action

The mode of action of this compound involves several catalytic strategies common in enzymatic catalysis . The active site of the serine protease acts as a nucleophile, attacking the carbonyl group at the substrate . The nucleophile can be the –OH group of Serine . This mechanism is best studied in the serine hydrolase (Ser,His,Asp) .

Biochemical Pathways

This compound is involved in the hydrolysis of amide and ester bonds, which are fundamental biochemical reactions . It also plays a role in the biosynthesis of the imidazole moieties of histidine and purines . More recent studies have shown that seryl-histidine (Ser-His) catalyzes the oligomerization of trimers of imidazole-activated nucleotides .

Pharmacokinetics

As an endogenous metabolite, it is likely to be well-absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted via renal or hepatic pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, when operating in a low water activity environment, any other nucleophile can compete with the water for the acyl-enzyme intermediate, giving rise to some synthetically useful transformations . Therefore, the action, efficacy, and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

実験室実験の利点と制限

H-Ser-His-OH acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. Additionally, it is a non-toxic compound and has a long shelf life. However, there are some limitations to its use. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions.

将来の方向性

There are a number of potential future directions for research involving H-Ser-His-OH acetate. For example, further research could be done to explore the effects of the release of the amino acid components on biochemical pathways. Additionally, further research could be done to explore the potential applications of this compound in drug development and drug delivery. Finally, further research could be done to explore the potential uses of this compound in biotechnology and nanotechnology.

合成法

H-Ser-His-OH acetate can be synthesized from the reaction of H-Ser-His-OH acetateerine, L-histidine, and L-hydroxyproline. The reaction is carried out in aqueous solution at room temperature. The reaction involves the formation of a Schiff base intermediate, which is then hydrolyzed to form the desired product. The reaction is relatively simple and can be completed in a few hours.

特性

IUPAC Name |

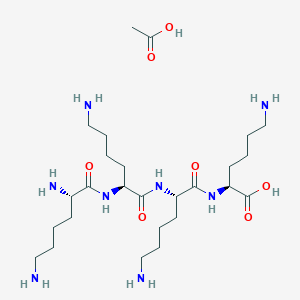

acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4.C2H4O2/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5;1-2(3)4/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17);1H3,(H,3,4)/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEIIESUYNGDHO-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。